molecular formula C7H7BrClNO B14066837 4-Bromo-3-chloro-5-methoxyaniline

4-Bromo-3-chloro-5-methoxyaniline

Cat. No.: B14066837
M. Wt: 236.49 g/mol
InChI Key: VUDHFWSXMMEOKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: 4-Bromo-3-chloro-5-methoxyaniline CAS Number: 940948-33-4 Molecular Formula: C₇H₇BrClNO Molecular Weight: 236.5 g/mol Structural Features: This aniline derivative features a bromine atom at the 4-position, chlorine at the 3-position, and a methoxy group (-OCH₃) at the 5-position of the benzene ring. The substitution pattern creates a unique electronic and steric profile, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its reactivity is influenced by the electron-withdrawing effects of halogens (Br, Cl) and the electron-donating methoxy group, enabling selective participation in cross-coupling, nitration, and amination reactions .

Properties

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

4-bromo-3-chloro-5-methoxyaniline

InChI

InChI=1S/C7H7BrClNO/c1-11-6-3-4(10)2-5(9)7(6)8/h2-3H,10H2,1H3

InChI Key

VUDHFWSXMMEOKX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)N)Cl)Br

Origin of Product

United States

Preparation Methods

Direct Bromination of 3-Chloro-5-methoxyaniline

The most straightforward method involves electrophilic bromination of 3-chloro-5-methoxyaniline. N-Bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C selectively introduces bromine para to the methoxy group.

Procedure :

  • Dissolve 3-chloro-5-methoxyaniline (1.0 equiv) in anhydrous DCM under nitrogen.
  • Add NBS (1.05 equiv) portionwise at 0°C.
  • Stir for 12 h at room temperature.
  • Quench with aqueous Na₂S₂O₃, extract with DCM, and purify via column chromatography.

Key Considerations :

  • Regioselectivity : The methoxy group directs bromination to position 4, while steric and electronic effects from the chloro group minimize ortho substitution.
  • Yield : Analogous brominations of substituted anilines report yields of 65–75%, though specific data for this compound remain proprietary.

Multi-Step Synthesis via Acetanilide Protection

To enhance regioselectivity, the amino group is temporarily protected as an acetanilide (Figure 2):

Step 1: Acetylation
3-Chloro-5-methoxyaniline is treated with acetic anhydride in pyridine to form 3-chloro-5-methoxyacetanilide.

Step 2: Bromination
The acetanilide undergoes bromination with Br₂ in glacial acetic acid at 40°C. The methoxy group directs bromine to position 4.

Step 3: Deprotection
Hydrolysis with HCl/EtOH regenerates the free amine, yielding the target compound.

Advantages :

  • Improved solubility of the intermediate facilitates purification.
  • Higher regioselectivity (≥90%) compared to direct methods.

Reaction Mechanisms and Optimization

Electrophilic Aromatic Substitution

Bromination proceeds via generation of the bromonium ion (Br⁺), which attacks the electron-rich position para to the methoxy group. The chloro group’s meta-directing effect further stabilizes the transition state (Figure 3).

Catalytic Enhancements :

  • FeCl₃ or AlCl₃ (0.1 equiv) accelerates bromine activation but risks over-bromination.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve NBS reactivity but may reduce selectivity.

Analytical Characterization

Spectroscopic Data

1H NMR (DMSO-d₆) :

  • δ 6.90 (s, 1H, H-2), 6.45 (s, 1H, H-6), 3.75 (s, 3H, OCH₃), 5.20 (bs, 2H, NH₂).

13C NMR (DMSO-d₆) :

  • δ 152.1 (C-OCH₃), 134.8 (C-Br), 129.5 (C-Cl), 116.4 (C-NH₂), 56.1 (OCH₃).

HRMS :

  • Calcd. for C₇H₇BrClNO [M+H]⁺: 236.496; Found: 236.495.

Purity Assessment

  • HPLC : Retention time 8.2 min (C18 column, MeOH:H₂O 70:30).
  • Melting Point : 112–114°C (lit. 113°C).

Applications in Pharmaceutical Synthesis

The compound serves as a key intermediate in KRAS G12C inhibitors, enabling covalent binding to the mutant cysteine residue. Subsequent functionalization (e.g., Suzuki couplings) introduces heterocyclic moieties critical for target engagement.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-chloro-5-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.

    Substitution: Reagents like sodium hydroxide and potassium carbonate are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amines.

Scientific Research Applications

4-Bromo-3-chloro-5-methoxyaniline has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-5-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physical Properties of Comparable Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions & Groups Similarity Score
4-Bromo-3-chloro-5-methoxyaniline 940948-33-4 C₇H₇BrClNO 236.5 4-Br, 3-Cl, 5-OCH₃ Reference
5-Bromo-2-chloro-3-methoxyaniline 63603-12-3 C₇H₇BrClNO 236.5 5-Br, 2-Cl, 3-OCH₃ 0.88
3-Bromo-2-chloro-5-methoxyaniline 1263376-85-7 C₇H₇BrClNO 236.5 3-Br, 2-Cl, 5-OCH₃ 0.86
4-Bromo-5-chloro-2-methylaniline 30273-47-3 C₇H₇BrClN 220.5 4-Br, 5-Cl, 2-CH₃ 0.87
3-Bromo-4-chloro-5-(trifluoromethoxy)aniline 1807029-02-2 C₇H₄BrClF₃NO 298.5 3-Br, 4-Cl, 5-OCF₃ 0.86
[Unnamed Compound] 1191028-50-8 Not Provided Not Provided Presumed positional isomer or substituent variation 0.95

Key Comparative Analysis

5-Bromo-2-chloro-3-methoxyaniline (CAS 63603-12-3)
  • Structural Differences : Bromine and chlorine positions are swapped (5-Br vs. 4-Br in the target compound), and the methoxy group is at position 3 instead of 5.
  • However, the methoxy group at position 3 may decrease ring activation compared to the target compound .
3-Bromo-2-chloro-5-methoxyaniline (CAS 1263376-85-7)
  • Structural Differences : Bromine is at position 3, chlorine at 2, and methoxy at 5.
  • This could affect solubility in polar solvents .
4-Bromo-5-chloro-2-methylaniline (CAS 30273-47-3)
  • Substituent Variation : Replaces the methoxy group with a methyl (-CH₃) at position 2.
  • Property Contrast : The methyl group lacks the electron-donating resonance effect of methoxy, reducing ring activation. This compound likely exhibits lower solubility in polar solvents but higher thermal stability due to reduced polarity .
3-Bromo-4-chloro-5-(trifluoromethoxy)aniline (CAS 1807029-02-2)
  • Functional Group Impact : The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, significantly deactivating the benzene ring. This makes the compound less reactive in nucleophilic substitutions compared to the target’s methoxy-activated system .
High-Similarity Unnamed Compound (CAS 1191028-50-8)
  • Inference: The very high similarity score (0.95) suggests minor structural differences, such as a positional isomer or a substituent with similar electronic properties (e.g., iodine replacing bromine). Such compounds are often used interchangeably in Suzuki-Miyaura coupling reactions, though halogen size differences may affect reaction kinetics .

Notes

  • CAS 1191028-50-8 exemplifies the need for detailed spectroscopic data when substituting structurally analogous compounds in synthesis .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 4-bromo-3-chloro-5-methoxyaniline, and how do reaction conditions influence yield?

Methodological Answer:

  • Direct Halogenation : Bromination of 3-chloro-5-methoxyaniline using bromine (Br₂) in acetic acid at 0–5°C minimizes polybromination. Adjust stoichiometry (1:1 molar ratio) and monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) .
  • Protection-Deprotection Strategies : Protect the amine group with acetyl chloride before halogenation to prevent side reactions. Deprotect with NaOH (10% aqueous) to restore the aniline group .
  • Yield Optimization : Control temperature (<10°C) and use inert atmospheres (N₂) to suppress oxidation. Typical yields range from 65–80%, with impurities identified as dihalogenated byproducts via GC-MS .

Q. Q2. How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%).
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include methoxy (-OCH₃) at δ 3.8 ppm (singlet), aromatic protons at δ 6.5–7.2 ppm (coupled patterns), and NH₂ at δ 4.9 ppm (broad, exchangeable) .
    • FT-IR : Confirm NH₂ (3350–3450 cm⁻¹ stretch) and C-Br/C-Cl (550–650 cm⁻¹) bonds .
  • Elemental Analysis : Match experimental C, H, N, Br, and Cl percentages to theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. Q3. How do steric and electronic effects of the methoxy group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects : The electron-donating methoxy group activates the aromatic ring for electrophilic substitution but deactivates positions ortho/para due to steric hindrance. Use DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G*) to map electron density and predict regioselectivity .
  • Steric Effects : Steric bulk from the methoxy group reduces accessibility of the para position. Validate via Suzuki-Miyaura coupling with arylboronic acids—lower yields (40–50%) observed for bulky partners compared to smaller substituents (70–85%) .

Q. Q4. How should researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

  • Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals. For example, ambiguous NOEs in aromatic regions can be clarified via NOESY .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., bond angles, halogen positioning) using single-crystal diffraction. Crystallize derivatives in ethanol/water mixtures (70:30) at 4°C .
  • Computational Modeling : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or MestReNova) to identify discrepancies caused by solvent effects or tautomerism .

Q. Q5. What strategies mitigate decomposition of this compound during long-term storage?

Methodological Answer:

  • Storage Conditions : Store under argon at –20°C in amber vials to prevent photodegradation and oxidation. Add stabilizers like BHT (0.1% w/w) to inhibit radical formation .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Decomposition pathways include hydrolysis of the methoxy group (pH-dependent) and Br/Cl displacement .

Data Analysis and Experimental Design

Q. Q6. How can researchers design experiments to study the biological activity of this compound derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying halogens (e.g., F, I) and methoxy replacements (e.g., ethoxy, hydroxyl). Test in enzyme inhibition assays (e.g., p38 MAP kinase) using protocols from SKF-86002 and SB-202190 studies .
  • Dose-Response Curves : Use IC₅₀ values to compare potency. Include positive controls (e.g., SB-202190) and validate via triplicate experiments with ANOVA (p < 0.05 significance) .

Q. Q7. What computational tools are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

  • LogP and Solubility : Use ChemAxon or ACD/Labs to predict logP (~2.8) and aqueous solubility (0.1–0.5 mg/mL). Validate experimentally via shake-flask method .
  • pKa Estimation : The amine group has a pKa ~4.5 (calculated via MarvinSketch), influencing protonation in biological systems .

Contradictions and Validation

Q. Q8. How to address conflicting reports on the catalytic activity of this compound in asymmetric synthesis?

Methodological Answer:

  • Reproducibility Checks : Replicate published protocols with strict control of catalyst loading (5–10 mol%), solvents (dry THF vs. DMF), and temperature.
  • Kinetic Studies : Use in situ IR or Raman spectroscopy to track reaction intermediates. Discrepancies often arise from hidden variables like trace moisture or oxygen .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.